Lomibuvir

Description

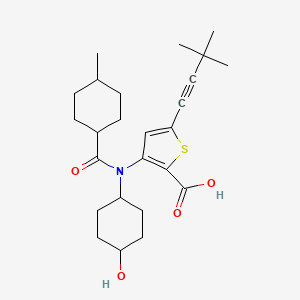

Structure

3D Structure

Properties

IUPAC Name |

5-(3,3-dimethylbut-1-ynyl)-3-[(4-hydroxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35NO4S/c1-16-5-7-17(8-6-16)23(28)26(18-9-11-19(27)12-10-18)21-15-20(13-14-25(2,3)4)31-22(21)24(29)30/h15-19,27H,5-12H2,1-4H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMJNLCLKAKMLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C(=O)N(C2CCC(CC2)O)C3=C(SC(=C3)C#CC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801025603 | |

| Record name | Lomibuvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026785-55-6 | |

| Record name | Lomibuvir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026785556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lomibuvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11954 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lomibuvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3,3-dimthylbut-1-ynyl)-3-((1R,4R)-N-((1R, 4R)-4-hydroxycyclohexyl)-4-methylcyclohexanecarboxamido)thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOMIBUVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37L2LF4A2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lomibuvir: A Deep Dive into its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lomibuvir (formerly VX-222 or VCH-222) is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, a critical enzyme for viral replication.[1][2] This document provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of this compound, intended for professionals in the field of drug development and virology. We will explore the iterative process of its development, detail its synthesis, and present its biological activity through quantitative data and experimental protocols.

Discovery and Historical Development

This compound emerged from a collaborative effort between Vertex Pharmaceuticals and ViroChem Pharma in the late 2000s, representing a strategic focus on non-nucleoside inhibitors (NNIs) for HCV treatment.[1] The discovery process was driven by structure-activity relationship (SAR) optimization, starting from initial leads of thiophene-2-carboxylic acid analogs which showed moderate NS5B inhibition but suboptimal pharmacokinetic profiles.[1]

Key developmental milestones included:

-

Scaffold Refinement: The introduction of a lactam side chain was a critical modification that improved metabolic stability and oral bioavailability.[1]

-

Stereochemical Optimization: The incorporation of trans-configured cyclohexyl groups enhanced the compound's binding affinity to the hydrophobic thumb pocket of the NS5B polymerase.[1]

Early preclinical studies demonstrated significant efficacy against HCV genotype 1.[1] Subsequent Phase 1 clinical trials in 2008-2009 showed a promising median reduction in viral RNA of 3.7 log₁₀ after just three days of monotherapy.[1]

Mechanism of Action

This compound functions as a highly specific allosteric inhibitor of the HCV NS5B RNA-dependent RNA polymerase (RdRp).[1][3] Unlike nucleoside analogs that compete with natural substrates for the enzyme's active site, this compound binds to a distinct allosteric site known as the "thumb pocket 2" domain.[1][4][5] This binding induces a conformational change in the enzyme, which ultimately inhibits its function.

The primary mechanism of inhibition is the disruption of the transition from the initiation to the elongation phase of RNA synthesis.[1] This leads to an increase in abortive RNA products and effectively halts viral replication.[1] this compound preferentially inhibits primer-dependent RNA synthesis over de novo initiation.[4][5]

The following diagram illustrates the proposed signaling pathway of this compound's inhibitory action:

Figure 1. Proposed mechanism of action for this compound.

Synthesis Process

The synthesis of this compound involves a multi-step process. A key step in the formation of the thiophene carboxylate core is a Friedel-Crafts acylation reaction.[1] This is followed by a reduction of the resulting ketone and a subsequent nucleophilic substitution to introduce the secondary aromatic ring.[1]

The following workflow outlines the general synthesis strategy:

Figure 2. Generalized synthetic workflow for this compound.

Quantitative Biological Data

This compound exhibits potent and selective activity against HCV. The following tables summarize key in vitro and in vivo data.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/Assay Condition | Genotype | Reference |

| IC₅₀ | 0.94 µM | HCV NS5B Polymerase Assay | 1a | [4] |

| 1.2 µM | HCV NS5B Polymerase Assay | 1b | [4] | |

| 31 nM | Primer-Extended RNA Synthesis | Not Specified | [5] | |

| EC₅₀ | 22.3 nM | Subgenomic HCV Replicon Assay | 1a | [4] |

| 11.2 nM | Subgenomic HCV Replicon Assay | 1b | [4] | |

| 5.2 nM | 1b/Con1 HCV Subgenomic Replicon | 1b | [1][5] | |

| 79.8 nM | M423T Mutant Replicon | 1b | [5] | |

| 563.1 nM | L419M Mutant Replicon | 1b | [5] | |

| 45.3 nM | I482L Mutant Replicon | 1b | [5] | |

| Kd | 17 nM | Binding to HCV NS5B Polymerase | Not Specified | [1][5] |

Table 2: Pharmacokinetic Profile of this compound Analogs

| Species | Dosing | Oral Bioavailability | Key Findings | Reference |

| Rat | Not Specified | > 30% | Low total body clearance.[4] | [2][4] |

| Dog | Not Specified | > 30% | Good ADME properties.[4] | [4] |

| Rat | Not Specified | Not Specified | Primarily eliminated in bile (35% of dose excreted intact).[2] | [2] |

Key Experimental Protocols

HCV Replicon Assay

This assay is crucial for determining the EC₅₀ of antiviral compounds in a cell-based system that mimics viral replication.

Methodology:

-

Cell Plating: Huh-7 hepatoma cells harboring HCV subgenomic replicons (e.g., genotype 1b/Con1) are seeded in 48-well plates at a density of 4 x 10⁴ cells/well.[4]

-

Compound Addition: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound (or other test compounds).[4]

-

Incubation: The plates are incubated for 48-72 hours to allow for HCV RNA replication.[1][4]

-

RNA Quantification: Total RNA is extracted from the cells, and the levels of HCV replicon RNA are quantified using real-time reverse transcription-PCR (RT-qPCR) or a luciferase reporter assay.[1][4]

-

Data Analysis: The EC₅₀ value, the concentration of the compound that reduces HCV RNA levels by 50%, is calculated from the dose-response curve using non-linear regression analysis.[4]

-

Cytotoxicity Assessment: Parallel cytotoxicity assays (e.g., MTT assay) are performed to ensure that the observed reduction in viral RNA is not due to general cellular toxicity.[1]

Anti-NS5B Polymerase Activity Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified HCV NS5B polymerase.

Methodology:

-

Enzyme and Substrates: A truncated version of the NS5B enzyme (C-terminal Δ21) is used. The reaction mixture includes a homopolymeric RNA template/primer (poly rA/oligo dT) and a mix of non-radiolabeled and radiolabeled UTP (e.g., [α-³³P]-labeled UTP).[4]

-

Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.[4]

-

Reaction Initiation and Incubation: The polymerase reaction is initiated and allowed to proceed for a defined period (e.g., 18 minutes) at a specific temperature (e.g., 22 °C).[4]

-

Quantification of RNA Synthesis: The amount of radiolabeled UTP incorporated into the newly synthesized RNA is quantified using a liquid scintillation counter.[4]

-

IC₅₀ Determination: The IC₅₀ value, the concentration of the inhibitor that reduces NS5B polymerase activity by 50%, is determined from the dose-response data.

The following diagram outlines the workflow for the anti-NS5B polymerase activity assay:

Figure 3. Workflow for the Anti-NS5B Polymerase Activity Assay.

Conclusion

This compound represents a significant advancement in the development of direct-acting antiviral agents against HCV. Its discovery through meticulous SAR studies and its unique allosteric mechanism of action highlight a successful strategy in antiviral drug design. The detailed synthesis and experimental protocols provided herein offer a valuable resource for researchers working on the development of novel polymerase inhibitors and other antiviral therapeutics. The potent in vitro activity and favorable pharmacokinetic profile of this compound and its analogs underscore the potential of this chemical class for treating viral infections.

References

- 1. This compound | 1026785-55-6 | Benchchem [benchchem.com]

- 2. Discovery of Novel Allosteric HCV NS5B Inhibitors. 2. Lactam-Containing Thiophene Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biophysical Mode-of-Action and Selectivity Analysis of Allosteric Inhibitors of Hepatitis C Virus (HCV) Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

Lomibuvir (VX-222): A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lomibuvir (VX-222), a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, represents a significant advancement in the development of direct-acting antiviral agents. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and its allosteric mechanism of inhibition. Detailed experimental protocols for key assays are provided, and its biological activity is summarized in structured tables. Visual diagrams are included to illustrate its mechanism of action and experimental workflows, offering a valuable resource for researchers in the fields of virology and medicinal chemistry.

Chemical Structure and Properties

This compound, with the chemical formula C25H35NO4S, is a thiophene-2-carboxylic acid derivative.[][2][3][4] Its development was a collaborative effort between Vertex Pharmaceuticals and ViroChem Pharma.[5]

Table 1: Chemical Identifiers and Properties of this compound (VX-222)

| Property | Value | Reference |

| IUPAC Name | 5-(3,3-dimethylbut-1-yn-1-yl)-3-((1r,4R)-N-((1s,4S)-4-hydroxycyclohexyl)-4-methylcyclohexane-1-carboxamido)thiophene-2-carboxylic acid | [] |

| Molecular Formula | C25H35NO4S | [][3][4][6] |

| Molecular Weight | 445.61 g/mol | [][6][7] |

| CAS Number | 1026785-59-0 | [][2][6] |

| Appearance | Crystalline Solid | [] |

Table 2: Physicochemical Properties of this compound (VX-222)

| Property | Value | Reference |

| Solubility | DMSO: 89 mg/mL (199.72 mM) Ethanol: 89 mg/mL (199.72 mM) Water: Insoluble | [6][7] |

| Boiling Point | 640.5 ± 55.0 °C at 760 mmHg | [] |

| Density | 1.21 ± 0.1 g/cm³ | [] |

| Storage | Store at -20°C | [] |

Mechanism of Action

This compound is a non-nucleoside inhibitor (NNI) that allosterically targets the HCV NS5B RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[5] It binds to a specific allosteric site known as the thumb II pocket of the polymerase.[5][6][7] This binding induces a conformational change in the enzyme, which preferentially inhibits the elongation phase of RNA synthesis, while having minimal effect on the de novo initiation process.[5][8] The dissociation constant (Kd) for the binding of this compound to the HCV polymerase is 17 nM.[5][8][9][10]

Caption: Mechanism of action of this compound (VX-222).

Biological Activity

This compound demonstrates potent antiviral activity against various HCV genotypes, particularly genotype 1.[6][7] Its efficacy is measured by the half-maximal inhibitory concentration (IC50) in enzymatic assays and the half-maximal effective concentration (EC50) in cell-based replicon systems.

Table 3: In Vitro Inhibitory Activity of this compound (VX-222)

| Target | Assay | Value | Reference |

| HCV NS5B Genotype 1a | Enzymatic Assay (IC50) | 0.94 µM | [6][7] |

| HCV NS5B Genotype 1b | Enzymatic Assay (IC50) | 1.2 µM | [6][7] |

| Primer-extended RNA synthesis | Enzymatic Assay (IC50) | 31 nM | [8] |

| HCV Genotype 1a | Replicon Assay (EC50) | 22.3 nM | [6][7] |

| HCV Genotype 1b | Replicon Assay (EC50) | 11.2 nM | [6][7] |

| HCV 1b/Con1 Replicon | Replicon Assay (EC50) | 5.2 nM | [8][9][10] |

This compound's effectiveness can be reduced by specific mutations in the NS5B polymerase thumb II pocket.

Table 4: Activity of this compound (VX-222) Against Resistant Mutants

| Mutant | Fold Change in IC50/EC50 | Reference |

| M423T | 15.3-fold less effective | [6][7] |

| I482L | 108-fold less effective | [6][7] |

| L419M | EC50 of 563.1 nM | [8] |

Experimental Protocols

Anti-NS5B Activity Assay (Enzymatic Assay)

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of HCV NS5B polymerase.

Methodology:

-

Enzyme Preparation: A C-terminal truncated version (Δ21) of the NS5B enzyme is used.[6]

-

Reaction Mixture: The reaction is performed with a homopolymeric RNA template/primer (poly rA/oligo dT).[6][7]

-

Substrate: A mix of non-radioactive UTP and [α-³³P]-labeled UTP is added.[6]

-

Incubation: The reaction is allowed to proceed for 18 minutes at 22°C in the presence of varying concentrations of this compound (e.g., 1 to 1.5 µM).[6]

-

Detection: The amount of radiolabeled UTP incorporated into the newly synthesized RNA is quantified using a liquid scintillation counter.[6][7]

-

Data Analysis: The IC50 value is calculated based on the reduction in UTP incorporation at different drug concentrations.

References

- 2. medkoo.com [medkoo.com]

- 3. apexbt.com [apexbt.com]

- 4. GSRS [precision.fda.gov]

- 5. This compound | 1026785-55-6 | Benchchem [benchchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ebiohippo.com [ebiohippo.com]

- 10. medchemexpress.com [medchemexpress.com]

Lomibuvir's Mechanism of Action on HCV NS5B Polymerase: An In-depth Technical Guide

This document provides a comprehensive technical overview of the mechanism of action of Lomibuvir (VX-222), a non-nucleoside inhibitor (NNI) targeting the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to HCV NS5B and this compound

The Hepatitis C Virus is a global health concern, with chronic infections leading to severe liver diseases.[1] The viral replication process is orchestrated by a complex of non-structural (NS) proteins.[2] Among these, the NS5B protein, an RNA-dependent RNA polymerase, is the catalytic core of the replication machinery, responsible for synthesizing new viral RNA genomes.[3][4] Its essential role and lack of a functional equivalent in mammalian cells make NS5B a prime target for antiviral therapy.[5]

NS5B inhibitors are broadly categorized into two classes: nucleoside/nucleotide inhibitors (NIs) that mimic natural substrates and act as chain terminators at the active site, and non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the enzyme.[6][7][8] this compound is a potent and selective NNI that has demonstrated clinical efficacy.[9] It operates by binding to a distinct allosteric pocket, inducing conformational changes that ultimately halt viral replication.[1][10]

Core Mechanism of Allosteric Inhibition

This compound's inhibitory action is not a result of direct competition with the incoming nucleoside triphosphates (NTPs) at the polymerase active site.[6] Instead, it employs a more indirect, allosteric mechanism.

-

Binding Site: this compound binds to a specific allosteric pocket on the NS5B enzyme known as "thumb pocket 2" or the "thumb II site".[1][11][12] This site is located approximately 35 Å away from the catalytic active site, at the base of the thumb domain.[13] There are at least four distinct allosteric sites identified on the NS5B polymerase, with two located in the thumb domain and two in the palm domain.[14]

-

Conformational Disruption: The binding of this compound to the thumb II site induces significant conformational changes within the polymerase structure.[6][7] This allosteric modulation interferes with the dynamic movements of the thumb and finger domains, which are essential for the enzyme's function.[6][14] Specifically, these inhibitors are thought to disrupt key interactions between the fingers and thumb domains, preventing the enzyme from stably adopting the closed conformation necessary for nucleic acid binding and processive elongation.[6][14]

-

Inhibition of RNA Synthesis: The induced conformational changes primarily inhibit the transition from the initiation to the elongation phase of RNA synthesis.[15] this compound preferentially inhibits primer-dependent (elongative) RNA synthesis over de novo-initiated synthesis.[11][12][16] By locking the enzyme in a non-productive state, it effectively blocks the polymerase's ability to processively synthesize the viral RNA strand.[6][15]

References

- 1. Discovery of Novel Allosteric HCV NS5B Inhibitors. 2. Lactam-Containing Thiophene Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Halting HCV Replication with NS5A Inhibitors and NS5B Polymerase Inhibitors: Effective New Treatments of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NS5B inhibitor - Wikipedia [en.wikipedia.org]

- 7. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 8. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 9. Discovery of Novel Allosteric HCV NS5B Inhibitors. 2. Lactam-Containing Thiophene Carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Non-nucleoside analogue inhibitors bind to an allosteric site on HCV NS5B polymerase. Crystal structures and mechanism of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Allosteric Inhibitors Have Distinct Effects, but Also Common Modes of Action, in the HCV Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biophysical Mode-of-Action and Selectivity Analysis of Allosteric Inhibitors of Hepatitis C Virus (HCV) Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to the Binding Site of Lomibuvir on the NS5B Thumb Pocket 2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding interaction between Lomibuvir (VX-222), a non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B polymerase, and its allosteric binding site, thumb pocket 2.

Introduction

The HCV NS5B protein is an RNA-dependent RNA polymerase (RdRp) essential for the replication of the viral genome, making it a prime target for antiviral therapies.[1][2] this compound is a potent and selective NNI that binds to a distinct allosteric site on the NS5B enzyme known as thumb pocket 2.[3] This binding event induces a non-competitive inhibition of the polymerase activity, ultimately suppressing viral replication.[4][5] Understanding the precise molecular interactions within this binding pocket, the quantitative aspects of this interaction, and the experimental methodologies used to characterize it are crucial for the development of next-generation HCV inhibitors.

This compound Binding and Inhibition Profile

This compound exhibits potent antiviral activity against HCV, particularly genotype 1. Its binding affinity and inhibitory concentrations have been characterized through various in vitro and cell-based assays.

Quantitative Data Summary

| Parameter | Value | Assay System | Genotype | Reference |

| Binding Affinity (Kd) | 17 nM | Surface Plasmon Resonance (SPR) | 1b | [6][7] |

| Enzyme Inhibition (IC50) | 31 nM | Primer-Extended RNA Synthesis | Not Specified | [6] |

| Cell-Based Antiviral Activity (EC50) | 5.2 nM | Subgenomic Replicon Assay | 1b/Con1 | [6][7] |

| EC50 vs. M423T Mutant | 79.8 nM | Subgenomic Replicon Assay | 1b | [6] |

| EC50 vs. L419M Mutant | 563.1 nM | Subgenomic Replicon Assay | 1b | [6] |

| EC50 vs. I482L Mutant | 45.3 nM | Subgenomic Replicon Assay | 1b | [6] |

Mechanism of Action

This compound's binding to the thumb pocket 2 allosteric site does not directly compete with nucleotide substrates at the active site. Instead, it is thought to lock the enzyme in a conformation that is non-productive for RNA synthesis.[1][5] This allosteric inhibition preferentially affects the elongation phase of RNA synthesis rather than the de novo initiation step.[6] The binding of this compound interferes with the conformational changes required for the transition from initiation to elongation during viral RNA replication.[5]

dot

References

- 1. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NS5B inhibitor - Wikipedia [en.wikipedia.org]

- 3. Discovery of Novel Allosteric HCV NS5B Inhibitors. 2. Lactam-Containing Thiophene Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Non-nucleoside analogue inhibitors bind to an allosteric site on HCV NS5B polymerase. Crystal structures and mechanism of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 1026785-55-6 | Benchchem [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ebiohippo.com [ebiohippo.com]

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Lomibuvir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomibuvir (formerly VX-222) is an investigational, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. As a key enzyme in the viral replication cycle, NS5B polymerase represents a critical target for direct-acting antiviral (DAA) agents. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing available data from preclinical and clinical studies. The information herein is intended to support further research and development efforts in the field of antiviral therapies.

Pharmacodynamics

Mechanism of Action

This compound is a highly potent and selective allosteric inhibitor of the HCV NS5B polymerase. It binds to a non-catalytic site on the enzyme, inducing a conformational change that ultimately blocks RNA synthesis. This allosteric inhibition is non-competitive with respect to nucleotide triphosphates.

The following diagram illustrates the proposed mechanism of action:

In Vitro Antiviral Activity

This compound has demonstrated potent antiviral activity against various HCV genotypes in in vitro replicon assays. The 50% effective concentration (EC50) values are summarized in the table below.

| HCV Genotype/Mutant | EC50 (nM) | Assay System |

| Genotype 1b | 5.2 | Subgenomic Replicon |

| Genotype 1a | 22.3 | Subgenomic Replicon |

The 50% inhibitory concentration (IC50) of this compound against the HCV NS5B polymerase has also been determined.

| HCV Genotype | IC50 (µM) |

| Genotype 1a | 0.94 |

| Genotype 1b | 1.2 |

Resistance Profile

As with other DAAs, resistance to this compound can emerge through mutations in the target enzyme. In vitro studies have identified several amino acid substitutions in the NS5B polymerase that confer reduced susceptibility to this compound.

| NS5B Mutation | Fold Change in EC50 |

| M423T | 15.3 |

| I482L | 108 |

The development of resistance is a critical consideration for the clinical application of this compound and highlights the need for combination therapy.

Pharmacokinetics

Limited quantitative data on the human pharmacokinetics of this compound is publicly available. Preclinical studies in rats and dogs have provided some initial insights.

Preclinical Pharmacokinetics

| Parameter | Rats | Dogs |

| Oral Bioavailability | Good (>30%) | Good (>30%) |

| Clearance | Low | Low |

Human Pharmacokinetics

Detailed human pharmacokinetic parameters from completed clinical trials are not fully published. A Phase 1b study in patients with chronic HCV infection evaluated multiple dosing regimens.

Dosing Regimens in Phase 1b Study:

-

250 mg twice daily

-

500 mg twice daily

-

750 mg twice daily

-

1500 mg once daily

This study demonstrated a significant reduction in HCV RNA levels over a three-day period across all dose groups, indicating good bioavailability and exposure. However, specific Cmax, Tmax, AUC, and half-life values from this study are not publicly available. The ZENITH Phase 2a study (NCT01080222) evaluated this compound in combination with telaprevir, ribavirin, and peginterferon-alfa-2a, but detailed pharmacokinetic results from this trial have not been published.[1]

Metabolism and Excretion

In vitro studies have indicated that this compound is metabolized by several cytochrome P450 (CYP) enzymes, including CYP1A1, CYP2A6, CYP2B6, CYP2C8, and CYP3A4, as well as UDP-glucuronosyltransferase 1A3 (UGT1A3).[1] The primary route of elimination is predicted to be through the bile, with the parent drug and its glucuronide adducts being the major components excreted.[1]

The following diagram depicts the metabolic pathways of this compound:

References

Lomibuvir's Antiviral Reach Beyond Hepatitis C: A Technical Examination

For Immediate Release

This technical guide provides an in-depth analysis of the antiviral spectrum of Lomibuvir (VX-222), a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp), extending beyond its primary indication. This document is intended for researchers, scientists, and drug development professionals interested in the broader potential of this allosteric inhibitor.

Executive Summary

This compound, a potent and selective inhibitor of HCV replication, has demonstrated a wider range of antiviral activity against other RNA viruses. This guide consolidates the available preclinical data on its efficacy against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), Chikungunya Virus (CHIKV), and Dengue Virus (DENV). The primary mechanism of action across these viruses is believed to be the allosteric inhibition of their respective RNA-dependent RNA polymerases, a critical enzyme for viral replication. This document details the quantitative antiviral activity, experimental methodologies employed in these studies, and the putative mechanistic pathways.

Quantitative Antiviral Activity

The in vitro efficacy of this compound against various RNA viruses is summarized below. This data is compiled from multiple preclinical studies and presented for comparative analysis.

| Virus Family | Virus | Compound | Assay | Cell Line | Endpoint | IC50 / EC50 | CC50 | Selectivity Index (SI) | Reference |

| Coronaviridae | SARS-CoV-2 | This compound | RdRp Inhibition | - | Enzymatic Activity | - | - | - | [1] |

| Cell-based | Vero | Viral Replication | 0.07 µM (EC50) | >10 µM | >143 | [1] | |||

| Togaviridae | Chikungunya Virus (CHIKV) | This compound | Focus-Forming Unit Assay | Vero CCL-81 | Viral Replication | Not explicitly quantified, but showed significant inhibition | Not specified | Not specified | [2] |

| Flaviviridae | Dengue Virus (DENV-2) | This compound | Focus-Forming Unit Assay | Vero CCL-81 | Viral Replication | Not explicitly quantified, but showed significant inhibition | Not specified | Not specified | [3] |

Note: While significant antiviral activity against CHIKV and DENV-2 has been reported, specific IC50/EC50 values from the primary literature require further analysis of the full-text publications.

Mechanism of Action: Allosteric Inhibition of Viral RdRp

This compound's established mechanism of action against HCV involves binding to a distinct allosteric site on the NS5B polymerase, known as the thumb domain II. This binding induces a conformational change in the enzyme, ultimately inhibiting the initiation of RNA synthesis. It is hypothesized that a similar mechanism is responsible for its activity against other RNA viruses, targeting analogous allosteric pockets in their respective RdRp enzymes.

Caption: this compound's proposed mechanism of action against viral RdRps.

Experimental Protocols

The following sections outline the generalized methodologies used to assess the antiviral activity of this compound against non-HCV viruses.

SARS-CoV-2 Antiviral Assay (Cell-based)

A common method to determine the in vitro efficacy of compounds against SARS-CoV-2 involves a cell-based viral replication assay.

-

Cell Line: Vero E6 cells, which are highly susceptible to SARS-CoV-2 infection, are typically used.

-

Virus: A clinical isolate of SARS-CoV-2 is propagated and titered.

-

Methodology:

-

Vero E6 cells are seeded in 96-well plates.

-

The cells are treated with serial dilutions of this compound.

-

The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

After a defined incubation period (e.g., 48-72 hours), the extent of viral replication is quantified. This can be achieved through various endpoints, including:

-

Cytopathic Effect (CPE) Reduction Assay: Visually scoring the virus-induced cell death and calculating the concentration of the drug that protects 50% of the cells.

-

Quantitative Real-Time PCR (qRT-PCR): Measuring the reduction in viral RNA levels in the cell supernatant or cell lysate.

-

Immunofluorescence Assay: Staining for viral antigens within the cells to quantify the number of infected cells.

-

-

-

Cytotoxicity Assay: A parallel assay, such as an MTS or MTT assay, is performed on uninfected cells treated with this compound to determine the 50% cytotoxic concentration (CC50).

Caption: Generalized workflow for SARS-CoV-2 in vitro antiviral and cytotoxicity assays.

Chikungunya and Dengue Virus Antiviral Assay (Focus-Forming Unit Assay)

A focus-forming unit (FFU) assay is a sensitive method to quantify infectious virus particles and is often used for viruses like CHIKV and DENV that may not produce clear plaques in all cell lines.

-

Cell Line: Vero CCL-81 cells are commonly used for both CHIKV and DENV propagation and antiviral testing.

-

Virus: Laboratory-adapted or clinical isolates of CHIKV and DENV-2 are used.

-

Methodology:

-

Vero CCL-81 cells are seeded in 96-well plates to form a confluent monolayer.

-

For a post-treatment assay , cells are first infected with the virus for a short period (e.g., 1-2 hours) to allow for viral entry. The viral inoculum is then removed, and media containing serial dilutions of this compound is added.

-

The plates are incubated for a period that allows for viral replication and spread to adjacent cells, forming foci of infection (e.g., 24-48 hours for CHIKV, longer for DENV).

-

The cells are then fixed and permeabilized.

-

An immunoassay is performed by adding a primary antibody specific for a viral antigen (e.g., CHIKV or DENV envelope protein), followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

A substrate is added that produces an insoluble colored product at the site of the enzyme, marking the foci of infected cells.

-

The number of foci in each well is counted, and the concentration of this compound that reduces the number of foci by 50% (EC50) is calculated.

-

-

Cytotoxicity Assay: A concurrent cytotoxicity assay is performed as described for the SARS-CoV-2 assay.

References

- 1. Drug repurposing approach against chikungunya virus: an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug repurposing approach against chikungunya virus: an in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Corrigendum: Drug repurposing approach against chikungunya virus: an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

Lomibuvir's Role in Inhibiting RNA Synthesis Elongation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lomibuvir (formerly VX-222) is a non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp), an enzyme critical for viral replication. This document provides a detailed technical overview of this compound's mechanism of action, focusing on its specific role in inhibiting the elongation phase of RNA synthesis. It consolidates key quantitative data, outlines detailed experimental protocols used to characterize its activity, and presents a visual representation of its inhibitory pathway.

Mechanism of Action

This compound is a highly selective allosteric inhibitor of the HCV non-structural protein 5B (NS5B) polymerase.[1][2] Unlike nucleoside inhibitors that compete with natural substrates for incorporation into the growing RNA chain, this compound binds to a distinct allosteric site known as thumb pocket 2 of the NS5B polymerase.[1][3] This binding event induces a conformational change in the enzyme, which interferes with its ability to catalyze the elongation of the RNA strand.[1]

Crucially, this compound preferentially inhibits elongative RNA synthesis over de novo initiated synthesis.[2][3] This means it is more effective at halting the extension of an already initiated RNA primer than preventing the polymerase from starting a new RNA chain.[3] This specific inhibition of the transition from the initiation to the elongation phase of RNA synthesis is a key characteristic of its antiviral activity.[1]

Quantitative Data Summary

The following tables summarize the key quantitative metrics that define this compound's potency and binding affinity.

Table 1: Binding Affinity and Inhibitory Concentrations

| Parameter | Value | Target | Genotype | Reference |

| Kd | 17 nM | HCV NS5B Polymerase (RdRp) | - | [2][3] |

| IC50 | 31 nM | Primer-Extended RNA Synthesis | - | [3] |

| IC50 | 0.94 µM | HCV NS5B Polymerase | 1a | [4][5] |

| IC50 | 1.2 µM | HCV NS5B Polymerase | 1b | [4][5] |

Table 2: Antiviral Activity in Cell-Based Assays

| Parameter | Value | Replicon System | Reference |

| EC50 | 5.2 nM | 1b/Con1 HCV Subgenomic Replicon | [2][3] |

| EC50 | 11.2 nM | Subgenomic HCV Replicon | [4][5] |

| EC50 | 22.3 nM | Subgenomic HCV Replicon | [4][5] |

Table 3: Activity Against Resistant Mutants

| Mutant Replicon | EC50 | Fold Change vs. Wild-Type | Reference |

| M423T | 79.8 nM | ~15.3x | [3] |

| L419M | 563.1 nM | ~108x | [3] |

| I482L | 45.3 nM | ~8.7x | [3] |

Key Experimental Protocols

Anti-NS5B Polymerase Activity Assay (In Vitro)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the HCV NS5B polymerase.

Methodology:

-

Enzyme Preparation: A C-terminally truncated version of the NS5B polymerase (e.g., ∆21) is purified.

-

Reaction Mixture: The reaction is set up in a buffer containing the purified NS5B enzyme, a homopolymeric RNA template/primer (e.g., poly rA/oligo dT), and a mixture of ribonucleotides (ATP, CTP, GTP, and UTP).[4] One of the nucleotides (e.g., UTP) is radiolabeled (e.g., [α-33P]-UTP).[4]

-

Inhibitor Addition: Varying concentrations of this compound (or a vehicle control) are added to the reaction mixtures.

-

Initiation and Elongation: The reaction is initiated and allowed to proceed for a defined period (e.g., 18 minutes) at a specific temperature (e.g., 22 °C).[4]

-

Quantification: The amount of newly synthesized RNA is quantified by measuring the incorporation of the radiolabeled nucleotide using a liquid scintillation counter.[4]

-

Data Analysis: The concentration of this compound that inhibits 50% of the polymerase activity (IC50) is calculated from the dose-response curve.

HCV Replicon Assay (Cell-Based)

This assay assesses the antiviral activity of this compound in a cellular context using human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV replicon.

Methodology:

-

Cell Plating: Huh-7 cells harboring the HCV RNA replicon are seeded in multi-well plates (e.g., 48-well plates) at a specific density (e.g., 4 x 104 cells/well).[4][5]

-

Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of this compound (e.g., 0.01 nM to 10 µM).[5]

-

Incubation: The cells are incubated with the compound for a specified duration (e.g., 48 hours).[5]

-

RNA Extraction: Total cellular RNA is extracted from the cells.[5]

-

Quantification of Viral RNA: The levels of HCV replicon RNA are quantified using real-time reverse transcription-PCR (RT-qPCR).[5]

-

Data Analysis: The effective concentration of this compound that reduces the HCV RNA replicon levels by 50% (EC50) is determined by non-linear regression analysis of the dose-response data.[5]

Visualizing the Mechanism of Inhibition

The following diagrams illustrate the key steps in HCV RNA synthesis and the specific point of intervention by this compound.

Caption: this compound's allosteric inhibition of HCV NS5B polymerase.

Caption: Workflow for determining this compound's inhibitory activity.

Conclusion

This compound represents a significant advancement in the development of direct-acting antivirals against HCV. Its unique mechanism of allosterically inhibiting the elongation phase of RNA synthesis provides a potent and selective means of disrupting viral replication. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive foundation for researchers and drug development professionals working on novel antiviral therapies. While further clinical development of this compound in combination therapies has been explored, its well-characterized mechanism of action continues to be a valuable model for understanding and targeting viral polymerases.

References

Methodological & Application

Determining the Antiviral Potency of Lomibuvir: In Vitro EC50 Assays

Application Note

Introduction

Lomibuvir (formerly VX-222) is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1][2][3] It exerts its antiviral effect by binding to an allosteric site on the enzyme known as thumb pocket II, thereby disrupting RNA synthesis.[2][4][5][6] The in vitro efficacy of this compound is quantified by its 50% effective concentration (EC50), which represents the concentration of the compound required to inhibit HCV replication by 50% in cell-based assays. This document provides detailed protocols for determining the EC50 value of this compound using HCV replicon assays.

Principle of the HCV Replicon Assay

The HCV replicon system is a powerful tool for studying viral replication and evaluating antiviral compounds in a controlled cellular environment.[7] These systems utilize human hepatoma cell lines, such as Huh-7 or its derivative Huh7.5, which are engineered to harbor a subgenomic HCV RNA molecule (a replicon).[2][5][8][9] The replicon contains the non-structural proteins (NS3 to NS5B) necessary for RNA replication but lacks the structural proteins, rendering it incapable of producing infectious virus particles.[7] The potency of an antiviral agent like this compound is determined by treating the replicon-containing cells with serial dilutions of the compound and measuring the subsequent reduction in HCV RNA levels.[5][9]

Data Presentation

The antiviral activity of this compound against various HCV genotypes and in different assay formats is summarized below.

| Parameter | HCV Genotype | Assay System | Value | Reference |

| EC50 | 1a | Subgenomic Replicon | 22.3 nM | [2][5] |

| EC50 | 1b | Subgenomic Replicon | 11.2 nM | [2][5] |

| EC50 | 1b/Con1 | Subgenomic Replicon | 5.2 nM | [6] |

| EC50 | 1b/Con1 (M423T mutant) | Subgenomic Replicon | 79.8 nM | [6] |

| EC50 | 1b/Con1 (L419M mutant) | Subgenomic Replicon | 563.1 nM | [6] |

| EC50 | 1b/Con1 (I482L mutant) | Subgenomic Replicon | 45.3 nM | [6] |

| IC50 | 1a | NS5B Polymerase Assay | 0.94 µM | [2][5] |

| IC50 | 1b | NS5B Polymerase Assay | 1.2 µM | [2][5] |

| IC50 | Primer-extended RNA synthesis | NS5B Polymerase Assay | 31 nM | [6] |

| Kd | NS5B Polymerase | Surface Plasmon Resonance | 17 nM | [6][8] |

Visualizations

This compound's Mechanism of Action

Caption: Mechanism of action of this compound on the HCV NS5B polymerase.

Experimental Workflow for EC50 Determination

References

- 1. oaepublish.com [oaepublish.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Discovery of Novel Allosteric HCV NS5B Inhibitors. 2. Lactam-Containing Thiophene Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biophysical Mode-of-Action and Selectivity Analysis of Allosteric Inhibitors of Hepatitis C Virus (HCV) Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 8. This compound | 1026785-55-6 | Benchchem [benchchem.com]

- 9. apexbt.com [apexbt.com]

Application Notes and Protocols: Lomibuvir Subgenomic Replicon Assay in Huh-7 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hepatitis C virus (HCV) infection is a major cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment. Lomibuvir (formerly VX-222) is a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1][2][3] It binds to an allosteric site on the enzyme known as thumb pocket II, leading to a conformational change that inhibits polymerase activity and ultimately suppresses viral RNA replication.[4][5] The HCV subgenomic replicon system in the human hepatoma cell line Huh-7 is a critical in vitro tool for the discovery and characterization of HCV inhibitors like this compound.[6][7] This system allows for the study of HCV RNA replication in a controlled cell culture environment, independent of viral entry and assembly. These application notes provide a detailed protocol for performing an HCV subgenomic replicon assay in Huh-7 cells to evaluate the antiviral activity of this compound.

Principle of the Assay

The HCV subgenomic replicon is a genetically engineered RNA molecule that can replicate autonomously within Huh-7 cells.[7] It contains the HCV nonstructural proteins (NS3 to NS5B) necessary for replication, but lacks the structural proteins, rendering it incapable of producing infectious virus particles.[7][8] Often, a reporter gene, such as luciferase or neomycin phosphotransferase, is included in the replicon for easy quantification of replication levels.[9][10] In this assay, Huh-7 cells harboring a stable HCV subgenomic replicon are treated with serial dilutions of this compound. The potency of the compound is determined by measuring the reduction in replicon RNA levels, typically through a luciferase reporter assay or quantitative reverse transcription PCR (qRT-PCR).

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound (VX-222) against HCV replicons.

| Parameter | HCV Genotype | Replicon System | Value | Reference |

| EC50 | 1b | Subgenomic Replicon | 5 nM | [11] |

| EC50 | 1a | Subgenomic Replicon | ≤11 nM | [5] |

| EC50 | 1b | Subgenomic Replicon | ≤11 nM | [5] |

| CC50 | - | Huh-7 cells | >100 µM | [10] |

EC50 (50% Effective Concentration): The concentration of the drug that inhibits 50% of viral replication. CC50 (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability.

Experimental Protocols

Materials

-

Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b with a luciferase reporter)

-

Non-Essential Amino Acids (NEAA)[12]

-

Penicillin-Streptomycin solution[13]

-

G418 (Geneticin)[12]

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Cell Culture

-

Culture Huh-7 cells containing the HCV subgenomic replicon in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin.[12][13]

-

Maintain the replicon-containing cells in media supplemented with an appropriate concentration of G418 (e.g., 500 µg/mL) to ensure the retention of the replicon.[14]

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[13]

-

Passage the cells every 3-4 days or when they reach 80-90% confluency.

This compound Subgenomic Replicon Assay

-

Cell Seeding:

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.[5]

-

Carefully remove the medium from the cell plates and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO only) and untreated control wells.

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C with 5% CO2.[5]

-

-

Endpoint Analysis (Luciferase Assay):

-

After the incubation period, remove the culture medium from the wells.

-

Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the chosen luciferase assay system.

-

Read the luminescence using a plate luminometer.

-

Data Analysis

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the EC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Cytotoxicity Assay (Optional but Recommended)

To ensure that the observed antiviral activity is not due to cytotoxicity, a parallel assay to determine the CC50 should be performed. This can be done using various methods, such as the MTT or CellTiter-Glo assays, following the manufacturer's protocols.

Visualizations

Caption: Experimental workflow for the this compound subgenomic replicon assay.

Caption: Mechanism of action of this compound on HCV replication.

References

- 1. oaepublish.com [oaepublish.com]

- 2. Discovery of Novel Allosteric HCV NS5B Inhibitors. 2. Lactam-Containing Thiophene Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Allosteric HCV NS5B Inhibitors. 2. Lactam-Containing Thiophene Carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biophysical Mode-of-Action and Selectivity Analysis of Allosteric Inhibitors of Hepatitis C Virus (HCV) Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mathematical Modeling of Subgenomic Hepatitis C Virus Replication in Huh-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. A reporter-based assay for identifying hepatitis C virus inhibitors based on subgenomic replicon cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimization of Potent Hepatitis C Virus NS3 Helicase Inhibitors Isolated from the Yellow Dyes Thioflavine S and Primuline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Highly Permissive Cell Lines for Subgenomic and Genomic Hepatitis C Virus RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 13. genome.ucsc.edu [genome.ucsc.edu]

- 14. Characterization of Hepatitis C Virus Subgenomic Replicon Resistance to Cyclosporine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hepatitis C Virus Subgenomic Replicons in the Human Embryonic Kidney 293 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Lomibuvir in Antiviral Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Lomibuvir (also known as VX-222), a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, in cell culture-based antiviral studies.

Introduction

This compound is a potent and selective inhibitor of the HCV RNA-dependent RNA polymerase (NS5B).[1][2] It is a non-nucleoside inhibitor that binds to an allosteric site on the enzyme known as the thumb II pocket.[1][2][3] This binding induces a conformational change in the polymerase, thereby inhibiting its function and preventing viral RNA replication.[4] this compound has demonstrated significant antiviral activity against HCV, particularly genotype 1.[4][5] Its allosteric mechanism of action makes it a valuable tool for studying HCV replication and for the development of novel antiviral therapies.[4]

Mechanism of Action

This compound exerts its antiviral effect by non-competitively inhibiting the HCV NS5B polymerase.[1][2] Unlike nucleoside inhibitors that act as chain terminators, this compound binds to the thumb II allosteric site of the NS5B protein.[1][2][3] This binding event stabilizes the polymerase in a closed, inactive conformation, which preferentially inhibits primer-dependent RNA elongation over the de novo initiation of RNA synthesis.[2][4] This specific mode of action prevents the replication of the viral genome.

Data Presentation

Antiviral Activity of this compound

| Parameter | Virus/Genotype | Cell Line | Value | Reference |

| EC50 | HCV Genotype 1a (subgenomic replicon) | Huh7.5 | 22.3 nM | [1][2] |

| HCV Genotype 1b (subgenomic replicon) | Huh7.5 | 11.2 nM | [1][2] | |

| HCV Genotype 1b/Con1 (subgenomic replicon) | Huh7.5 | 5 nM | [2] | |

| HCV Genotype 1b/Con1 (subgenomic replicon) | Not Specified | 5.2 nM | [6] | |

| EC90 | HCV replicon cells | Not Specified | 12 nM | [3] |

| IC50 | HCV NS5B Polymerase (Genotype 1a) | N/A (Biochemical Assay) | 0.94 µM | [1][2] |

| HCV NS5B Polymerase (Genotype 1b) | N/A (Biochemical Assay) | 1.2 µM | [1][2] |

Cytotoxicity of this compound

| Parameter | Cell Line | Value | Reference |

| CC50 | Not Specified | > 20 µM | [5] |

Experimental Protocols

Cell-Based HCV Replicon Assay

This protocol is used to determine the effective concentration of this compound required to inhibit HCV RNA replication in a cell-based system.

Materials:

-

Huh7.5 cells harboring an HCV subgenomic replicon (e.g., genotype 1b)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 (for selection)

-

This compound (VX-222)

-

DMSO (vehicle control)

-

48-well cell culture plates

-

RNA extraction kit

-

Reagents for real-time reverse transcription PCR (RT-qPCR)

Procedure:

-

Cell Seeding: Trypsinize and seed Huh7.5 replicon cells into 48-well plates at a density of 4 x 10⁴ cells per well.[1] Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: The following day, prepare serial dilutions of this compound in complete medium.[3] A typical concentration range is 0.01 nM to 10 µM.[2] Remove the existing medium from the cells and add 200 µL of the medium containing the different concentrations of this compound or DMSO as a vehicle control.[1][2]

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.[1][2]

-

RNA Extraction: After the incubation period, lyse the cells and extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.[1][3]

-

RT-qPCR: Quantify the levels of HCV RNA using a one-step or two-step real-time RT-qPCR assay.[1][3] Use primers and probes specific for the HCV genome. Normalize the HCV RNA levels to an internal control housekeeping gene (e.g., GAPDH).

-

Data Analysis: Calculate the concentration of this compound that inhibits HCV RNA replication by 50% (EC50) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve using non-linear regression analysis.[1][2]

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.

Materials:

-

Huh7.5 cells (or the same cell line used in the antiviral assay)

-

DMEM supplemented with 10% FBS

-

This compound

-

DMSO (vehicle control)

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo)

Procedure:

-

Cell Seeding: Seed Huh7.5 cells into a 96-well plate at a suitable density and incubate overnight.

-

Compound Treatment: Treat the cells with the same range of this compound concentrations used in the antiviral assay. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours).

-

Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol. Measure the signal (e.g., absorbance or luminescence) using a plate reader.

-

Data Analysis: Calculate the concentration of this compound that reduces cell viability by 50% (CC50). A high CC50 value relative to the EC50 value indicates a good safety profile for the compound in vitro.

Conclusion

This compound is a valuable research tool for studying the HCV NS5B polymerase and its role in viral replication. The protocols provided here offer a framework for conducting in vitro antiviral and cytotoxicity studies. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The quantitative data presented can serve as a benchmark for evaluating the in vitro efficacy of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. apexbt.com [apexbt.com]

- 4. This compound | 1026785-55-6 | Benchchem [benchchem.com]

- 5. Discovery of Novel Allosteric HCV NS5B Inhibitors. 2. Lactam-Containing Thiophene Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Application of Lomibuvir in HCV Genotype 1 Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomibuvir (VX-222) is a potent and selective non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. As a key component of the viral replication complex, NS5B polymerase is a prime target for antiviral therapies. This compound exerts its inhibitory effect through allosteric binding to the thumb II pocket of the enzyme. This binding induces a conformational change that ultimately blocks viral RNA synthesis. These application notes provide a comprehensive overview of the use of this compound in preclinical studies for the inhibition of HCV genotype 1, the most prevalent and historically challenging genotype to treat.

Mechanism of Action

This compound is a non-nucleoside inhibitor that targets the NS5B polymerase of the hepatitis C virus. Unlike nucleoside inhibitors that compete with natural substrates for the active site, this compound binds to an allosteric site on the enzyme known as the thumb II pocket. This binding event induces a conformational change in the polymerase, rendering it inactive and thereby preventing the elongation of the viral RNA chain. This targeted mechanism of action makes this compound a specific and potent inhibitor of HCV replication.

Data Presentation

Antiviral Activity of this compound against HCV Genotype 1 Replicons

The in vitro antiviral activity of this compound has been evaluated using subgenomic replicon assays for both HCV genotype 1a and 1b. The 50% effective concentration (EC50) values, which represent the concentration of the drug required to inhibit 50% of viral replication, are summarized below.

| HCV Genotype | Replicon | EC50 (nM) |

| Genotype 1a | H77 | 40 |

| Genotype 1b | Con1 | 110 |

Data represents mean values from multiple experiments.

Resistance Profile of this compound against HCV Genotype 1

The emergence of drug resistance is a critical aspect of antiviral therapy. In vitro studies have identified several resistance-associated substitutions (RASs) in the NS5B polymerase that confer reduced susceptibility to this compound. The fold change in EC50 values for key mutations is presented below.

| Mutation | Genotype | Fold Change in EC50 |

| M423T | 1b | >100 |

| I482L | 1b | >100 |

Fold change is calculated relative to the wild-type replicon.

Efficacy of this compound in Combination Therapies

Clinical trials have explored the use of this compound in combination with other direct-acting antivirals (DAAs) to enhance efficacy and overcome resistance. The sustained virologic response (SVR) rates, defined as undetectable HCV RNA 12 weeks after the end of treatment (SVR12), from key clinical trials are summarized below. While specific trials focusing solely on this compound combinations are limited, data from trials involving other NS5B inhibitors in combination with NS5A and NS3/4A protease inhibitors provide valuable insights into the potential of such regimens. For instance, combination therapies for genotype 1 have shown high SVR12 rates.[1][2]

| Treatment Regimen | Patient Population | SVR12 Rate |

| Daclatasvir + Asunaprevir + Beclabuvir (NS5B NNI) | Genotype 1, Treatment-Naïve, Non-cirrhotic | 92% |

| Daclatasvir + Asunaprevir + Beclabuvir (NS5B NNI) | Genotype 1, Treatment-Experienced, Non-cirrhotic | 89% |

| Ledipasvir/Sofosbuvir | Genotype 1, Treatment-Naïve | 97-99%[2] |

| Ledipasvir/Sofosbuvir | Genotype 1, Treatment-Experienced | 96.4-99.1%[1] |

Experimental Protocols

HCV Genotype 1b Replicon Assay

This protocol outlines the methodology for determining the in vitro antiviral activity of this compound against an HCV genotype 1b subgenomic replicon cell line.

Materials:

-

Huh-7 cells stably expressing an HCV genotype 1b (Con1) replicon with a luciferase reporter gene.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418.

-

This compound (or other test compounds).

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the Huh-7 replicon cells in 96-well plates at a density that allows for logarithmic growth during the assay period.

-

Compound Preparation: Prepare a serial dilution of this compound in DMEM.

-

Treatment: After 24 hours of cell seeding, remove the medium and add the diluted compounds to the respective wells. Include a no-drug control and a positive control (e.g., another known HCV inhibitor).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration and fitting the data to a dose-response curve.

NS5B Polymerase Inhibition Assay

This biochemical assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified HCV NS5B polymerase.

Materials:

-

Purified recombinant HCV NS5B polymerase (genotype 1b).

-

RNA template and primer.

-

Ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [α-33P]rGTP).

-

Reaction buffer (containing Tris-HCl, MgCl2, DTT, and KCl).

-

This compound (or other test compounds).

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a reaction tube, combine the reaction buffer, RNA template/primer, and a serial dilution of this compound.

-

Enzyme Addition: Add the purified NS5B polymerase to initiate the reaction.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30°C) for a specified time (e.g., 60 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Quantification: Spot the reaction mixture onto a filter membrane, wash to remove unincorporated labeled rNTPs, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the log of the compound concentration.

Visualizations

Caption: Mechanism of action of this compound in inhibiting HCV replication.

Caption: Experimental workflows for determining EC50 and IC50 values.

References

Application Notes and Protocols for Recombinant NS5B Polymerase Enzymatic Assays with Lomibuvir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection is a global health concern, and the viral RNA-dependent RNA polymerase, NS5B, is a prime target for antiviral drug development.[1] Lomibuvir (formerly VX-222) is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase.[2][3] Unlike nucleoside inhibitors that act as chain terminators, this compound binds to an allosteric site on the enzyme, known as thumb pocket 2, inducing a conformational change that inhibits its function.[4][5] These application notes provide a detailed protocol for performing enzymatic assays with recombinant HCV NS5B polymerase to evaluate the inhibitory activity of this compound and similar compounds.

Principle of the Assay

The enzymatic assay for HCV NS5B polymerase measures the incorporation of a labeled nucleotide triphosphate (NTP) into a newly synthesized RNA strand, using an RNA template and primer. The activity of the polymerase is quantified by detecting the amount of incorporated label. The inhibitory effect of a compound like this compound is determined by measuring the reduction in polymerase activity in the presence of the inhibitor. This allows for the determination of key inhibitory parameters such as the half-maximal inhibitory concentration (IC50).

Quantitative Data for this compound (VX-222)

The following tables summarize the reported inhibitory and binding constants for this compound against HCV NS5B polymerase and viral replicons.

| Parameter | Value | HCV Genotype | Comments |

| Biochemical Assays | |||

| IC50 | 31 nM | - | Primer-extended RNA synthesis assay.[4] |

| IC50 | 0.94 µM | 1a | -[6] |

| IC50 | 1.2 µM | 1b | -[6] |

| Kd | 17 nM | - | Dissociation constant, indicating high binding affinity to NS5B.[4][7] |

| Cell-Based Replicon Assays | |||

| EC50 | 5.2 nM | 1b/Con1 | Wild-Type replicon.[4] |

| EC50 | 22.3 nM | 1a | Wild-Type replicon.[6] |

| EC50 | 11.2 nM | 1b | Wild-Type replicon.[6] |

| EC50 | 4.6 to 22.3 nM | 2a | Replicon assays.[3] |

| Resistant Mutants (Replicon EC50) | |||

| M423T | 79.8 nM | 1b/Con1 | 15.3-fold less effective.[4][6] |

| L419M | 563.1 nM | 1b/Con1 | -[4] |

| I482L | 45.3 nM | 1b/Con1 | 108-fold less effective.[4][6] |

Experimental Protocols

Recombinant NS5B Polymerase

A commonly used form of recombinant HCV NS5B for enzymatic assays is a C-terminally truncated version (e.g., Δ21), which improves solubility while retaining enzymatic activity.[1][6] This can be expressed in and purified from E. coli or insect cells.

NS5B Polymerase Enzymatic Assay Protocol

This protocol is based on a filter-binding assay that measures the incorporation of a radiolabeled nucleotide.

Materials:

-

Recombinant HCV NS5B polymerase (e.g., genotype 1b, C-terminally truncated)

-

This compound (or other test compounds) dissolved in 100% DMSO

-

RNA template/primer (e.g., poly(A)/oligo(dT)12)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 10 mM KCl, 1 mM DTT, 1 mM EDTA

-

RNase Inhibitor (e.g., RNasin)

-

NTP mix: ATP, CTP, GTP at a final concentration of 10 µM each

-

Labeled UTP: [α-³³P]-UTP

-

Unlabeled UTP

-

Stop Solution: 50 mM EDTA in water

-

Filter plates (e.g., 96-well DE81)

-

Wash Buffer: 5% Na2HPO4

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in 100% DMSO. A typical starting concentration for a 10-point curve might be 100 µM.

-

Assay Plate Preparation:

-

Add 2 µL of the diluted compound or DMSO (for control wells) to the wells of a 96-well assay plate.

-

Prepare a master mix containing the assay buffer, RNase inhibitor, DTT, and the RNA template/primer.

-

Add 38 µL of the master mix to each well.

-

-

Enzyme Addition:

-

Dilute the recombinant NS5B polymerase in assay buffer to the desired final concentration (e.g., 25 nM).

-

Add 5 µL of the diluted enzyme to each well to initiate a pre-incubation.

-

Incubate for 30 minutes at room temperature.

-

-

Reaction Initiation:

-

Prepare a nucleotide mix containing ATP, CTP, GTP, unlabeled UTP, and [α-³³P]-UTP. The final concentration of UTP will depend on the Km of the enzyme, but a concentration around the Km is a good starting point.

-

Add 5 µL of the nucleotide mix to each well to start the reaction. The final reaction volume is 50 µL.

-

-

Reaction Incubation: Incubate the plate at 30°C for a defined period (e.g., 60-120 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding 25 µL of the Stop Solution to each well.

-

Detection:

-

Transfer 50 µL of the terminated reaction mixture to a DE81 filter plate.

-

Wash the filter plate three times with the Wash Buffer to remove unincorporated nucleotides.

-

Dry the plate completely.

-

Add scintillation fluid to each well.

-

Measure the incorporated radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Visualizations

Experimental Workflow

Caption: Workflow for the NS5B polymerase enzymatic assay.

Mechanism of this compound Inhibition

Caption: Allosteric inhibition of NS5B polymerase by this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genotypic and Phenotypic Analyses of Hepatitis C Virus Variants Observed in Clinical Studies of VX-222, a Nonnucleoside NS5B Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors | PLOS One [journals.plos.org]

- 6. selleckchem.com [selleckchem.com]

- 7. ebiohippo.com [ebiohippo.com]

Application Note: Determination of Lomibuvir Binding Kinetics to HCV NS5B Polymerase using Surface Plasmon Resonance (SPR)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomibuvir (formerly VX-222) is a non-nucleoside inhibitor that targets the hepatitis C virus (HCV) non-structural protein 5B (NS5B) RNA-dependent RNA polymerase, an essential enzyme for viral replication.[1][2][3] It acts as an allosteric inhibitor, binding to a distinct site on the enzyme known as thumb pocket 2.[1][2] This binding induces a conformational change in the enzyme, ultimately hindering its ability to synthesize viral RNA.[4] Understanding the binding kinetics of this compound to its target is crucial for elucidating its mechanism of action and for the development of effective antiviral therapies.

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[5] It allows for the precise determination of kinetic parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). This application note provides a detailed protocol for utilizing SPR to characterize the binding kinetics of this compound to the HCV NS5B polymerase.

Mechanism of Action: this compound Inhibition of HCV NS5B Polymerase

This compound functions by binding to an allosteric site on the thumb domain of the HCV NS5B polymerase. This binding event stabilizes a closed, inactive conformation of the enzyme, thereby preventing the elongation of the nascent viral RNA chain. The diagram below illustrates this inhibitory mechanism.

References

- 1. Biophysical Mode-of-Action and Selectivity Analysis of Allosteric Inhibitors of Hepatitis C Virus (HCV) Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jcsp.org.pk [jcsp.org.pk]

- 5. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking - PMC [pmc.ncbi.nlm.nih.gov]

Hydrogen/deuterium exchange (HDX-MS) to study Lomibuvir-induced conformational changes

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for utilizing hydrogen/deuterium exchange mass spectrometry (HDX-MS) to elucidate the conformational changes in the Hepatitis C Virus (HCV) non-structural protein 5B (NS5B) polymerase upon binding of the allosteric inhibitor, Lomibuvir.

Introduction

This compound is a potent, non-nucleoside inhibitor of the HCV NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication.[1][2] It binds to a distinct allosteric site known as "thumb pocket 2," located approximately 30 Å from the enzyme's active site.[3][4] This binding event induces long-range conformational changes that ultimately inhibit the polymerase's function by blocking the transition from the initiation to the elongation phase of RNA synthesis.[5][6] Understanding the precise nature of these conformational dynamics is crucial for the rational design of next-generation antiviral therapeutics.